REACTION_CXSMILES
|
CI.[Br:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][CH2:11][C:12]([OH:14])=[O:13].[C:15](=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Br:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][CH2:11][C:12]([O:14][CH3:15])=[O:13] |f:2.3.4|
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Name
|
|
Quantity
|
22.4 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
36.7 g
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Type
|
reactant
|
Smiles
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BrC1=C(C=CC=C1)CCC(=O)O
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Name
|
|
Quantity
|
33 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
250 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the mixture was stirred at ambient temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
After removal of the solvent in vacuo the residue
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Type
|
CUSTOM
|
Details
|
was partitioned between ether and water
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Type
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WASH
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Details
|
the ethereal phase washed with aqueous sodium thiosulphate
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Type
|
DRY_WITH_MATERIAL
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Details
|
brine and dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
Evaporation
|
Type
|
CUSTOM
|
Details
|
gave a pale yellow oil which
|
Type
|
DISTILLATION
|
Details
|
distilled at 116°-118° C. (0.2 mm)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)CCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.91 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |